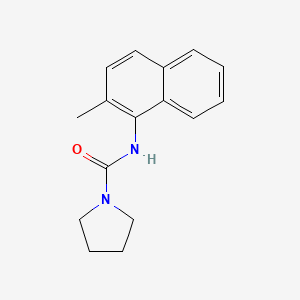![molecular formula C10H12Cl2O2S B7630320 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. DCP-LA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, which can damage cells and contribute to the development of diseases such as Alzheimer's disease and Parkinson's disease. It has also been found to reduce inflammation, which is involved in the development of many diseases, including arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, it also has some limitations. It can be difficult to dissolve in water, which can make it challenging to administer in certain experiments. Additionally, its effects can be dose-dependent, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound may have potential as a treatment for cancer, due to its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new drugs based on its structure and properties.
Métodos De Síntesis
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dichlorobenzyl chloride with thiourea to form 2,5-dichlorobenzylthiourea. This compound is then reacted with epichlorohydrin to produce this compound.
Aplicaciones Científicas De Investigación
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the treatment of a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
3-[(2,5-dichlorophenyl)methylsulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S/c11-8-1-2-10(12)7(3-8)5-15-6-9(14)4-13/h1-3,9,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLXJXCJLFHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSCC(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


